![molecular formula C26H34N4O2 B2544823 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide CAS No. 922040-25-3](/img/structure/B2544823.png)
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-(3-methylphenyl)ethanediamide is a complex organic compound that features a tetrahydroquinoline core, a piperidine ring, and a substituted ethanediamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-(3-methylphenyl)ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the hydrogenation of quinaldine.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydroquinoline intermediate.
Formation of the Ethanediamide Group: The ethanediamide group is formed by reacting the intermediate with an appropriate diamine and a substituted benzoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the ethanediamide group, potentially converting it to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved through the hydrogenation of quinaldine.
- Introduction of the Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine ring.
- Formation of the Ethanediamide Group : This is accomplished by reacting the intermediate with an appropriate diamine and substituted benzoyl chloride under controlled conditions.
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating advancements in organic chemistry.
Biology
- Biological Interactions : The structure allows interaction with biological macromolecules, making it useful in studying enzyme-substrate interactions.
- Mechanism of Action : It inhibits protein-protein interactions, particularly between pyrin domains of NLRP3 and ASC, which are involved in inflammatory responses. This inhibition can potentially reduce inflammation-related pathologies.
Industry
- Material Development : The compound's unique properties make it suitable for developing new materials with specific functionalities.
Case Study 1: Inhibition of NLRP3 Inflammasome
A study demonstrated that N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide effectively inhibited the NLRP3 inflammasome activation in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic routes for this compound to enhance yield and purity. Techniques such as temperature control and purification methods like chromatography were employed to achieve high-quality results.
Mécanisme D'action
The mechanism by which N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-(3-methylphenyl)ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyltetrahydroquinoline
- N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-methyl]-3-(4-morpholinyl)-1-propanamine
Uniqueness
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-(3-methylphenyl)ethanediamide is unique due to its combination of a tetrahydroquinoline core, a piperidine ring, and a substituted ethanediamide group
Activité Biologique
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide (commonly referred to as the compound in focus) is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C26H35N3
- Molecular Weight : 421.59 g/mol
- Melting Point : 138 °C
Its structure features a tetrahydroquinoline moiety linked to a piperidine ring and an ethanediamide group, which are critical for its biological interactions.
The biological activity of this compound primarily involves the inhibition of protein-protein interactions. Specifically, it targets the interaction between pyrin domains (PYDs) of NLRP3 (NOD-like receptor family pyrin domain containing 3) and ASC (apoptosis-associated speck-like protein), which plays a significant role in inflammatory responses. By inhibiting this interaction, the compound may reduce inflammation and related pathologies .
Anti-inflammatory Activity
Research indicates that the compound exhibits anti-inflammatory properties by modulating key signaling pathways. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests its potential utility in treating inflammatory diseases.
Anticancer Potential
The compound has been evaluated for its anticancer properties in various cancer cell lines. It demonstrated cytotoxic effects against several types of cancer cells, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases and the disruption of mitochondrial membrane potential .
Study 1: Inhibition of NLRP3 Inflammasome Activation
A study conducted on THP-1 cells (a human monocytic cell line) showed that treatment with the compound inhibited NLRP3 inflammasome activation. This was evidenced by decreased levels of caspase-1 activity and reduced secretion of IL-1β upon LPS stimulation .
Study 2: Anticancer Activity in Breast Cancer Models
In a preclinical model using MDA-MB-231 breast cancer cells, the compound exhibited significant growth inhibition. Flow cytometry analysis revealed that it induced G0/G1 phase cell cycle arrest and increased apoptosis rates compared to untreated controls .
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Model Used | Key Findings |
---|---|---|---|
Anti-inflammatory | Inhibition of NLRP3 inflammasome | THP-1 cells | Reduced IL-1β secretion |
Anticancer | Induction of apoptosis | MDA-MB-231 breast cancer | Growth inhibition; increased apoptosis rates |
Cytotoxicity | Disruption of mitochondrial function | Various cancer cell lines | Induced cell cycle arrest |
Propriétés
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-19-8-6-10-22(16-19)28-26(32)25(31)27-18-24(30-14-4-3-5-15-30)21-11-12-23-20(17-21)9-7-13-29(23)2/h6,8,10-12,16-17,24H,3-5,7,9,13-15,18H2,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPOWKPZOAPECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.